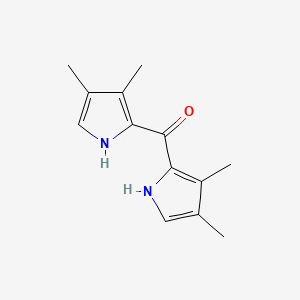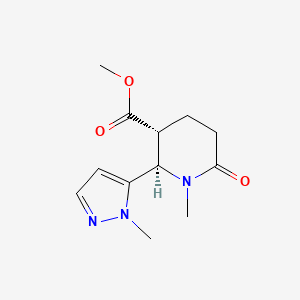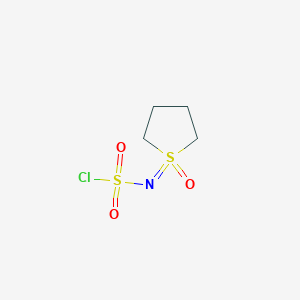
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFEP, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 67-69°C. TFEP has many unique properties, including high solubility in water, low volatility, and good thermal stability. Additionally, it is non-toxic, non-flammable, and non-explosive, making it a safe and convenient compound to use in laboratory experiments.
Scientific Research Applications
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is used in various scientific research applications, including organic synthesis, drug development, and material science. It is a useful reagent for the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. Additionally, it is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. In the field of drug development, this compound is used to synthesize and investigate novel drug molecules. Finally, it is used in material science to produce polymeric materials with improved performance characteristics, such as increased strength and durability.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules and forming covalent bonds. Additionally, it is thought to act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating, and it has been used safely in laboratory experiments.
Advantages and Limitations for Lab Experiments
The major advantage of using 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate in laboratory experiments is its high solubility in water, which allows it to be used in a variety of solvents. Additionally, it is non-toxic, non-flammable, and non-explosive, making it a safe and convenient compound to use. However, this compound is not very volatile, which can limit its use in some applications.
Future Directions
There are many potential future directions for the use of 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate. For example, it could be used to synthesize more complex heterocyclic compounds, such as quinolines and isoquinolines. Additionally, it could be used to investigate novel drug molecules and develop more efficient catalysts for organic synthesis. Finally, it could be used to produce polymeric materials with improved performance characteristics, such as increased strength and durability.
Synthesis Methods
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate can be synthesized in the laboratory using a two-step process. First, 2,2,2-trifluoroethyl pyridine-2-carboxylate is reacted with 2,2,2-trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the desired product, this compound. The second step involves purifying the product by recrystallization.
properties
IUPAC Name |
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)4-19-6-1-2-7(17-3-6)8(18)20-5-10(14,15)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMSNYIBDIGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)





![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)
